molecular formula C13H22ClN3 B1471636 6-chloro-2-methyl-N-octylpyrimidin-4-amine CAS No. 1554311-13-5

6-chloro-2-methyl-N-octylpyrimidin-4-amine

Cat. No. B1471636
CAS RN: 1554311-13-5
M. Wt: 255.79 g/mol
InChI Key: RKQNOSWNICPBEE-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter), odor, and other notable physical characteristics .


Synthesis Analysis

This involves detailing the chemical reactions and processes used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and X-ray crystallography to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, acidity or basicity (pH), reactivity, and stability .

Scientific Research Applications

Crystal and Molecular Structures

Research by Odell et al. (2007) on related pyrimidine compounds demonstrates the significance of crystal and molecular structures in understanding compound interactions and properties. Their work on benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomer reveals substantial hydrogen-bonding interactions leading to layer structures within crystal structures, emphasizing the role of conformational differences in the physical properties of these compounds (Odell et al., 2007).

Amination of Halogenopyrimidines

The study by Rasmussen and Plas (2010) explores the amination of halogenopyrimidines, including 5-chloro-2,4-di-t-butylpyrimidine, demonstrating how the choice of halogen and the accessibility of the pyrimidine nucleus influence the mechanism of amination. This research sheds light on the synthetic versatility of pyrimidine derivatives and their potential applications in producing various amine-substituted pyrimidines (Rasmussen & Plas, 2010).

Regioselectivity in Pyrimidine Reactions

Investigations into the regioselectivity of reactions involving pyrimidine derivatives, such as the study by Doulah et al. (2014), are crucial for understanding how specific substitutions on the pyrimidine ring affect the outcome of synthetic reactions. Their research into the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia highlights the importance of molecular structure in determining reaction pathways and products (Doulah et al., 2014).

Synthesis and Biological Activity

The synthesis and evaluation of the biological activity of pyrimidine derivatives represent a significant area of research, with studies such as that by Erkin and Krutikov (2007), which explores the antituberculous effects of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines. This research underscores the potential medicinal applications of pyrimidine derivatives in treating infectious diseases (Erkin & Krutikov, 2007).

Mechanism of Action

This is typically used in the context of biological activity. It describes how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves detailing the safety measures to be taken while handling the compound, its toxicity levels, environmental impact, and disposal methods .

Future Directions

This involves discussing potential applications and areas of future research for the compound .

properties

IUPAC Name

6-chloro-2-methyl-N-octylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClN3/c1-3-4-5-6-7-8-9-15-13-10-12(14)16-11(2)17-13/h10H,3-9H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQNOSWNICPBEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC1=CC(=NC(=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-methyl-N-octylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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